molecular formula C21H23N5O2 B2852692 N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)-2-(4-methylpiperazin-1-yl)acetamide CAS No. 1448135-30-5

N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)-2-(4-methylpiperazin-1-yl)acetamide

Cat. No.: B2852692
CAS No.: 1448135-30-5
M. Wt: 377.448
InChI Key: JLVOEAJDHMAGEL-UHFFFAOYSA-N
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Description

N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)-2-(4-methylpiperazin-1-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as HQP-1351 and is a promising candidate for drug development due to its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of HQP-1351 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes or proteins that are involved in the development and progression of various diseases. HQP-1351 has been shown to exhibit potent inhibitory activity against certain enzymes such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK-3β).
Biochemical and Physiological Effects:
HQP-1351 has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that HQP-1351 can inhibit the growth and proliferation of various cancer cell lines. In vivo studies have shown that HQP-1351 can reduce the size of tumors in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the major advantages of HQP-1351 is its potent inhibitory activity against various enzymes and proteins that are involved in the development and progression of various diseases. HQP-1351 is also relatively easy to synthesize and purify, which makes it a promising candidate for drug development. However, one of the major limitations of HQP-1351 is its relatively low solubility in aqueous solutions, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for the research and development of HQP-1351. One of the major areas of interest is the development of more potent analogs of HQP-1351 that exhibit improved solubility and pharmacokinetic properties. Another area of interest is the identification of new targets for HQP-1351 that can be used for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of HQP-1351 and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of HQP-1351 involves the reaction of 3-(3-hydroxyquinoxalin-2-yl)aniline with 2-(4-methylpiperazin-1-yl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified through various techniques such as column chromatography and recrystallization.

Scientific Research Applications

HQP-1351 has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. HQP-1351 has also been studied for its potential use as a diagnostic tool for detecting certain types of cancer.

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-N-[3-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-25-9-11-26(12-10-25)14-19(27)22-16-6-4-5-15(13-16)20-21(28)24-18-8-3-2-7-17(18)23-20/h2-8,13H,9-12,14H2,1H3,(H,22,27)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVOEAJDHMAGEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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